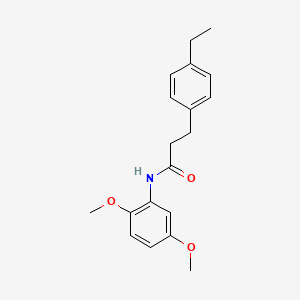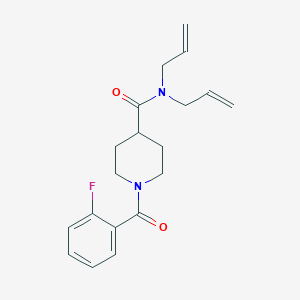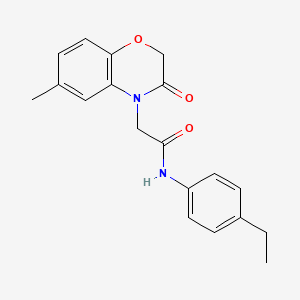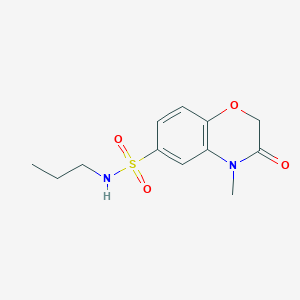![molecular formula C18H27N3O3 B4441831 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4441831.png)
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide
Overview
Description
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide, also known as Boc-Lys(Morpholine)-Phe-Aminobenzamide, is a synthetic compound that has been widely used in scientific research. This compound is a member of the class of benzamides and has a molecular formula of C21H30N4O3.
Mechanism of Action
The mechanism of action of 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood. However, it has been shown to interact with various proteins, including proteases, GPCRs, and enzymes. It has also been shown to have an effect on cellular signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, such as chymotrypsin and trypsin. It has also been shown to activate GPCRs and modulate their signaling pathways. Additionally, it has been shown to have an effect on cellular proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its versatility. It can be used as a substrate for proteases, a fluorescent probe, and a ligand for GPCRs. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide in scientific research. One direction is to further investigate its mechanism of action and how it interacts with various proteins and signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, it can be used in drug discovery to identify new targets for drug development.
Scientific Research Applications
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide has been used in various scientific research studies. It has been used as a substrate for proteases, such as chymotrypsin and trypsin, to study their enzymatic activities. It has also been used as a fluorescent probe to study protein-protein interactions and protein-ligand interactions. Additionally, it has been used as a ligand for G protein-coupled receptors (GPCRs) to study their binding affinities and signaling pathways.
properties
IUPAC Name |
2-(butanoylamino)-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-6-17(22)20-16-8-4-3-7-15(16)18(23)19-9-5-10-21-11-13-24-14-12-21/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQZKWBCFPAUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4441752.png)

![3-amino-N-mesitylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441773.png)

![2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4441775.png)


![ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4441800.png)
![3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441821.png)

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4441836.png)

![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)
![1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4441861.png)